(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid
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Overview
Description
(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid is an organic compound with a complex structure that includes an acetamido group and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the biphenyl moiety can undergo nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl moiety yields nitro derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism by which (2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An amino acid with a similar biphenyl structure.
Tyrosine: Another amino acid with a phenolic group attached to the biphenyl moiety.
Ibuprofen: A nonsteroidal anti-inflammatory drug with a similar acetamido group.
Uniqueness
Its biphenyl structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m0/s1 |
InChI Key |
HDNGVBPPMAZUMI-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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